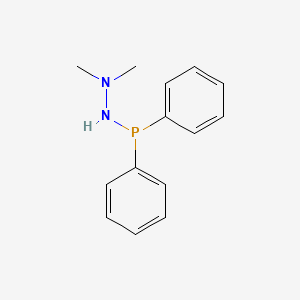
n',n'-Dimethyl-p,p-diphenylphosphinous hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide is an organic compound with the molecular formula C14H17N2P It is a derivative of phosphinous hydrazide, characterized by the presence of dimethyl and diphenyl groups attached to the nitrogen and phosphorus atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide typically involves the reaction of diphenylphosphinous chloride with dimethylhydrazine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphinous oxide.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphinous oxide derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. It can also interact with biological macromolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n’,n’-Dimethyl-p,p-diphenylphosphinous amide
- n’,n’-Dimethyl-p,p-diphenylphosphinous chloride
Eigenschaften
CAS-Nummer |
3999-13-1 |
|---|---|
Molekularformel |
C14H17N2P |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C14H17N2P/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI-Schlüssel |
SWPPHGHUWOBLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
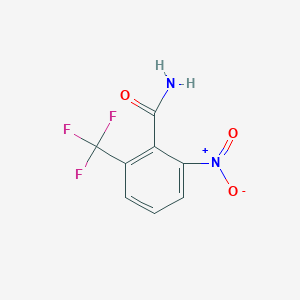
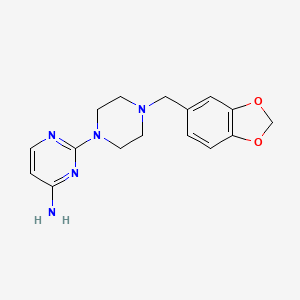
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)

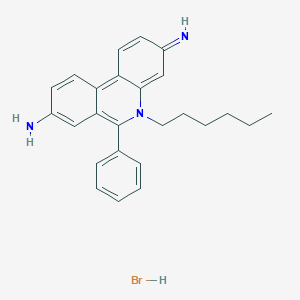
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
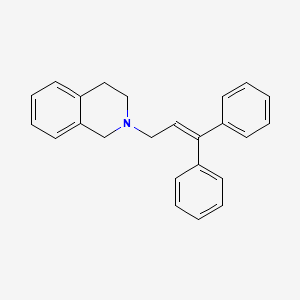


![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)

![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
